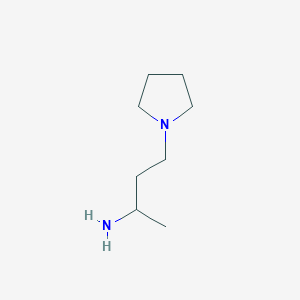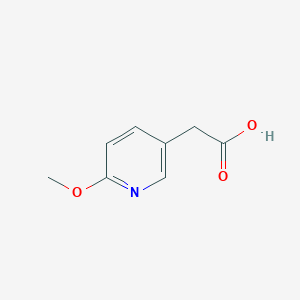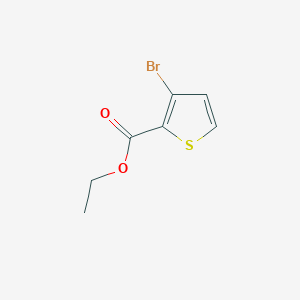
Ethyl 3-bromothiophene-2-carboxylate
Descripción general
Descripción
Ethyl 3-bromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Palladium-Catalyzed Arylation
Ethyl 3-bromothiophene-2-carboxylate is utilized in palladium-catalyzed direct arylation of heteroaromatics. Its use prevents the formation of dimers or oligomers, facilitating the production of biheteroaryls in high yields. This compound allows for a wide variety of heteroaromatic couplings and enables the synthesis of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
2. Antibacterial and Antifungal Applications
This compound derivatives demonstrate significant antibacterial and antifungal properties. A study on solvent-free synthesized 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including this compound, showed good antibacterial and antifungal activity, with ADMET prediction indicating drug-like nature (Sharma et al., 2022).
3. Synthesis of Brominated Thiophenes
This compound is used in the synthesis of brominated thiophene-2-carboxylic acids. The process involves direct bromination followed by saponification, providing a selective and efficient pathway to obtain bromothiophene derivatives (Taydakov & Krasnoselskiy, 2010).
4. Photochemical and Photophysical Properties
This compound plays a role in studying the photochemical and photophysical properties of certain chemical reactions. For example, its reaction with 2-iodothiazole-5-carboxylate produced compounds with fluorescence properties, indicating potential use in photodynamic therapy or as singlet-oxygen sensitizers (Amati et al., 2010).
5. Palladium-Catalyzed Polymerization
In the field of polymer science, this compound derivatives are used in aqueous palladium-catalyzed direct arylation polymerization, indicating potential applications in the development of new polymeric materials (Lin et al., 2020).
6. Synthesis of Spasmolytic Agents
Derivatives of this compound have been synthesized and shown to exhibit significant spasmolytic effects. These compounds have potential therapeutic applications in treating conditions involving muscle spasms (Rasool et al., 2020).
7. Molecular Modeling and Antioxidant Evaluation
This compound and its derivatives have been studied for their electronic andchemical reactivity, and antioxidant properties. Quantum chemical calculations and molecular docking analyses of these compounds show significant antioxidant activities, suggesting potential applications in oxidative stress-related therapies (Althagafi, 2022).
8. Nonlinear Optical Properties
Research on this compound derivatives includes studies of their ultrafast nonlinear optical properties. These properties are crucial in applications like saturable absorbers in laser technology, where these compounds have shown promising results (Rashmi et al., 2021).
Análisis Bioquímico
Biochemical Properties
Ethyl 3-bromothiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes . Its impact on cellular metabolism includes changes in the levels of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in the accumulation of substrates and the depletion of products, thereby affecting metabolic pathways. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The compound’s localization is often mediated by targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
ethyl 3-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBBCHDTVSHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477158 | |
| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-14-0 | |
| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)


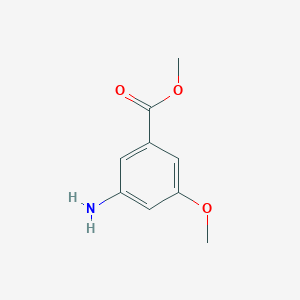
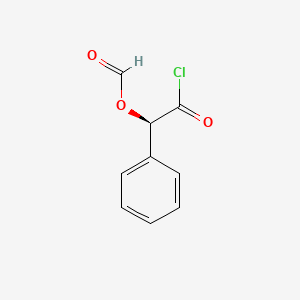
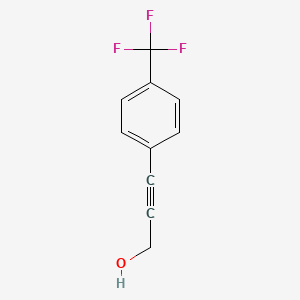
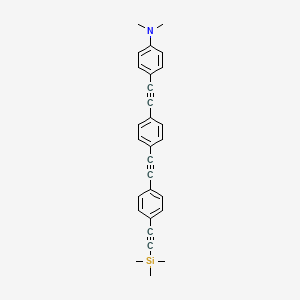
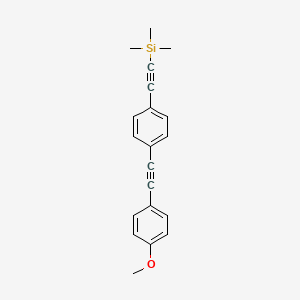
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
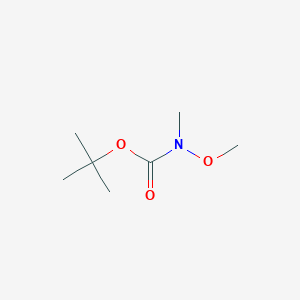
![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)
